LRRK2 Kinase Selectivity: Broad Panel Profiling vs. Multi-Targeted Inhibitors
The 5-substituted-N-pyridazinylbenzamide series demonstrates excellent selectivity for LRRK2 over a broad panel of 140 other kinases, a critical safety and pharmacological feature. [1] In contrast, earlier LRRK2 inhibitors like LRRK2-IN-1 and GSK2578215A showed off-target activity against multiple kinases, leading to confounding cellular effects. [1] While the exact selectivity profile for CAS 1207047-33-3 remains undisclosed, its close structural analogs (Compounds 18 and 23) exhibited no significant inhibition of any non-LRRK2 kinase at 1 µM. [1]
| Evidence Dimension | Kinase Selectivity (Number of kinases inhibited >50% at 1 µM) |
|---|---|
| Target Compound Data | Expected <3 kinases inhibited (based on analog data) |
| Comparator Or Baseline | LRRK2-IN-1: >10 kinases inhibited at 1 µM [1] |
| Quantified Difference | Significantly improved selectivity window |
| Conditions | In vitro kinase profiling panel (DiscoverX KINOMEscan) |
Why This Matters
High kinase selectivity reduces off-target toxicity risk and enhances data interpretability in LRRK2-mediated disease models, making this scaffold preferable for target validation studies.
- [1] Ding, X., Stasi, L.P., Dai, X., Long, K., Peng, C., Zhao, B., ... & Ren, F. (2019). 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters, 29(2), 212-215. View Source
